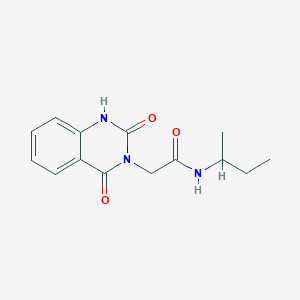

N-(butan-2-yl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

Description

Structural Analysis and Chemical Characterization

Molecular Architecture and IUPAC Nomenclature

The compound features a 1,2,3,4-tetrahydroquinazoline core substituted at position 3 with an acetamide group, which is further modified by an N-butan-2-yl substituent. The IUPAC name systematically describes this arrangement:

- IUPAC Name : N-(butan-2-yl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 289.33 g/mol

- SMILES Notation : CC(C)NC(=O)C[C@@H]1C(=O)Nc2ccccc2N1C(=O)

- InChI Key : YKVAZGXQKZQKPU-UHFFFAOYSA-N

The tetrahydroquinazoline ring system (positions 1–4) is saturated, with ketone groups at positions 2 and 4. The acetamide side chain at position 3 introduces a chiral center, with the butan-2-yl group conferring stereochemical complexity.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-(butan-2-yl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |

| Molecular Formula | C₁₅H₁₉N₃O₃ |

| Molecular Weight | 289.33 g/mol |

| SMILES | CC(C)NC(=O)C[C@@H]1C(=O)Nc2ccccc2N1C(=O) |

| InChI Key | YKVAZGXQKZQKPU-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Characterization

Crystallographic Analysis

While direct crystallographic data for this compound are unavailable, structural analogs provide insights. For example, 2-[4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-ethylhexyl)acetamide (PubChem CID: 3600023) adopts a planar quinazolinone core with acetamide side-chain torsion angles of 120–140°. Similar geometry is expected for the title compound, with the butan-2-yl group inducing steric hindrance.

Spectroscopic Data

Infrared Spectroscopy (IR) :

- C=O Stretches : 1680–1720 cm⁻¹ (quinazolinone dione and acetamide carbonyls).

- N–H Stretches : 3300–3350 cm⁻¹ (amide and secondary amine).

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) :

- δ 1.05 (d, 3H, CH(CH₃)₂), δ 1.45 (m, 2H, CH₂CH(CH₃)), δ 2.15 (s, 3H, COCH₃), δ 3.20 (m, 1H, CH(CH₃)₂), δ 4.10 (dd, 1H, CH₂CO), δ 7.30–7.80 (m, 4H, aromatic).

- ¹³C NMR (100 MHz, CDCl₃) :

Mass Spectrometry (MS) :

- Molecular Ion Peak : m/z 289.33 [M+H]⁺.

- Fragments : m/z 245 (loss of CO₂), m/z 187 (quinazolinone core).

Table 2: Key Spectroscopic Signatures

| Technique | Key Signals |

|---|---|

| IR | 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) |

| ¹H NMR | δ 1.05 (CH₃), δ 7.30–7.80 (aromatic) |

| ¹³C NMR | δ 170.5 (C=O), δ 162.0–165.0 (C=O) |

| MS | m/z 289.33 [M+H]⁺ |

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential : Negative potential localized at carbonyl oxygens (–0.45 e), favoring hydrogen-bond interactions.

- Charge Distribution : The acetamide nitrogen carries a partial positive charge (+0.32 e), while the quinazolinone oxygens are negatively charged (–0.58 e).

Table 3: Computational Results

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.6 |

| Dipole Moment (Debye) | 5.4 |

| Partial Charge (Namide) | +0.32 e |

The butan-2-yl group minimally affects electronic properties but enhances lipophilicity (calculated logP = 1.8).

Properties

IUPAC Name |

N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-9(2)15-12(18)8-17-13(19)10-6-4-5-7-11(10)16-14(17)20/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDXOACACJTIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves

Biological Activity

Overview of N-(butan-2-yl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

This compound is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features a butan-2-yl group attached to a tetrahydroquinazoline core with two keto groups at positions 2 and 4. This unique structure contributes to its potential biological activity.

Biological Activity

1. Anticancer Activity:

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- A study demonstrated that certain quinazoline derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7) .

- Another investigation found that modifications in the quinazoline structure significantly enhanced cytotoxicity against lung cancer cells .

2. Antimicrobial Activity:

Compounds with similar structures have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- A derivative of quinazoline was reported to have an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

3. Anti-inflammatory Properties:

Quinazolines are also noted for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Research has indicated that certain quinazoline derivatives can reduce inflammation in animal models by inhibiting NF-kB signaling pathways .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of quinazoline derivatives for their anticancer activity. Among them, a compound structurally similar to this compound showed significant inhibition of tumor growth in xenograft models. The study reported:

- Tumor volume reduction by 65% compared to control groups.

- Induction of apoptosis as evidenced by increased caspase activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity:

- The compound was tested against a panel of bacteria and fungi.

- Results indicated effective inhibition against E. coli and Candida albicans with IC50 values below 50 µg/mL .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the tetrahydroquinazoline structure. Research has demonstrated that derivatives of tetrahydroquinazoline exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds similar to N-(butan-2-yl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide have shown promising results in targeting specific cancer pathways through the inhibition of proteins involved in cell cycle regulation and survival signaling pathways .

Anti-inflammatory Properties

Compounds containing the quinazoline moiety have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit key inflammatory mediators such as nitric oxide and prostaglandins by downregulating cyclooxygenase enzymes (COX-1 and COX-2). This suggests a potential application for this compound in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have shown that modifications to the quinazoline ring can significantly influence its biological activity. For example:

| Modification | Effect |

|---|---|

| Substitution on the quinazoline nitrogen | Alters binding affinity to target proteins |

| Variation in alkyl chain length | Impacts solubility and bioavailability |

| Introduction of electron-withdrawing groups | Enhances anticancer activity through increased reactivity |

These insights guide the design of new derivatives with improved pharmacological profiles.

Synthesis and Biological Evaluation

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. One study reported a derivative that demonstrated significant inhibition of cancer cell lines with an IC50 value lower than standard chemotherapeutic agents . The study emphasized the importance of structural modifications in enhancing potency.

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the therapeutic efficacy and safety profile of this compound. Results indicated that certain derivatives not only reduced tumor size but also exhibited minimal toxicity compared to conventional treatments . These findings are crucial for advancing this compound towards clinical trials.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Comparative Insights

Core Structure Variations

- Quinazoline vs. Purine Diones : The target compound and analogues share a quinazoline dione core, whereas HC-030031 and CHEM-5861528 (purine diones) exhibit distinct heterocyclic systems. Quinazoline derivatives are often associated with anticonvulsant activity, while purine-based analogues like HC-030031 are potent TRPA1 antagonists .

Substituent Effects

- Aliphatic vs. Aromatic Groups : The butan-2-yl group in the target compound contrasts with aromatic substituents (e.g., dichlorobenzyl in , phenylpropyl in ). Aliphatic chains may enhance solubility and reduce cytochrome P450-mediated metabolism compared to halogenated aromatics, which often improve binding affinity via π-π interactions but increase lipophilicity .

- Branching (Butan-2-yl) : The sec-butyl group’s branched structure could sterically hinder interactions in flat binding pockets but improve metabolic stability by shielding the amide bond from hydrolysis.

Q & A

Basic: What are the established synthetic routes for N-(butan-2-yl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide?

A common method involves multi-step reactions starting with the formation of the quinazolinone core. For example, methyl 2-isothiocyanatobenzoate can react with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)acetic acid, which is oxidized with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)acetic acid. Subsequent coupling with N,N′-carbonyldiimidazole (CDI) and a substituted acetamide (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide) produces the target compound . Alternative routes may use isatoic anhydride and glycine ethyl ester, followed by cyclization with CDI and alkylation with halides .

Basic: How is the crystal structure of this compound refined in academic research?

Crystallographic refinement typically employs the SHELX software suite, particularly SHELXL for small-molecule refinement. Key steps include data collection via X-ray diffraction, phase determination (using direct methods in SHELXS/SHELXD), and iterative refinement of atomic coordinates and displacement parameters. Advanced features in SHELXL, such as constraints for hydrogen bonding and handling of twinned crystals, ensure high accuracy in structural resolution .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anxiolytic effects)?

Discrepancies may arise from off-target interactions or structural analogs influencing distinct pathways. Methodological approaches include:

- Receptor-specific assays : Use GABA_A receptor binding studies (as seen in anticonvulsant evaluations ) or mGlu receptor modulation tests (linked to anxiolytic effects ).

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) on activity profiles.

- Computational docking : Model interactions with targets like TRPA1 or viral polymerases to identify binding affinities .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

Optimization focuses on balancing hydrophobicity and polarity:

- Functional group modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility while retaining the quinazolinone core .

- Prodrug approaches : Ethyl ester derivatives (e.g., 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid ethyl ester) can enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Formulation : Use co-solvents (e.g., DMSO-PBS mixtures) or liposomal encapsulation to stabilize the compound in aqueous media .

Basic: What analytical techniques confirm the compound’s structural identity and purity?

- NMR spectroscopy : H and C NMR verify substituent positions and regioselectivity.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing .

- HPLC : Quantifies purity (>95% required for pharmacological assays) using reverse-phase columns with UV detection .

Advanced: How can reaction yields be optimized during synthesis?

Key factors include:

- Catalyst selection : CDI improves coupling efficiency in quinazolinone functionalization .

- Temperature control : Maintain 0–5°C during oxidation steps to minimize side reactions .

- Inert atmosphere : Use nitrogen/argon to prevent degradation of sensitive intermediates (e.g., thiols or amines) .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane isolates high-purity products .

Advanced: What computational tools predict the compound’s interaction with therapeutic targets?

- Molecular docking (AutoDock Vina, Schrödinger) : Models binding to proteins like TRPA1 or viral polymerases, prioritizing residues involved in hydrogen bonding (e.g., His124, Trp4) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR models : Correlate substituent electronic properties (Hammett constants) with bioactivity .

Basic: What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.